molecular formula C10H20ClNO2 B1432125 Methyl 4-propyl-4-piperidinecarboxylate hydrochloride CAS No. 1609402-78-9

Methyl 4-propyl-4-piperidinecarboxylate hydrochloride

Cat. No.: B1432125
CAS No.: 1609402-78-9
M. Wt: 221.72 g/mol
InChI Key: APXQMYLFQFKHKX-UHFFFAOYSA-N
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Description

Methyl 4-propyl-4-piperidinecarboxylate hydrochloride is a chemical compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol

Preparation Methods

The synthesis of Methyl 4-propyl-4-piperidinecarboxylate hydrochloride typically involves the esterification of 4-propylpiperidine-4-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Methyl 4-propyl-4-piperidinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-propyl-4-piperidinecarboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-propyl-4-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 4-propyl-4-piperidinecarboxylate hydrochloride can be compared with other similar compounds, such as:

    Methyl piperidine-4-carboxylate hydrochloride: This compound has a similar structure but lacks the propyl group, which may affect its chemical properties and applications.

    4-Methyl-4-piperidinecarboxylic acid hydrochloride:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and suitability for various applications.

Properties

IUPAC Name

methyl 4-propylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-3-4-10(9(12)13-2)5-7-11-8-6-10;/h11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXQMYLFQFKHKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCNCC1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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